molecular formula C41H17Na15O71S15 B065353 Sulfated pentagalloyl glucose CAS No. 179465-88-4

Sulfated pentagalloyl glucose

Cat. No. B065353
CAS RN: 179465-88-4
M. Wt: 2471.4 g/mol
InChI Key: LBWYLPIZCCOUQX-MWKYKVQMSA-A
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfated pentagalloyl glucose (SPG) is a natural polyphenolic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPG is a sulfated derivative of pentagalloyl glucose, which is found in various plants, including tea, grapes, and oak bark. SPG has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of Sulfated pentagalloyl glucose is not fully understood. However, it has been suggested that Sulfated pentagalloyl glucose exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Sulfated pentagalloyl glucose has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase.
Biochemical and physiological effects:
Sulfated pentagalloyl glucose has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Sulfated pentagalloyl glucose has also been shown to inhibit the activation of various inflammatory cells, including macrophages, neutrophils, and T cells. Sulfated pentagalloyl glucose has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Sulfated pentagalloyl glucose has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Sulfated pentagalloyl glucose has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and it has been shown to possess various biological activities. Sulfated pentagalloyl glucose can be easily modified to improve its biological activity and selectivity. However, there are also some limitations to using Sulfated pentagalloyl glucose in lab experiments. Sulfated pentagalloyl glucose is a complex compound that requires specialized equipment and techniques for its synthesis and analysis. Sulfated pentagalloyl glucose is also relatively unstable and can degrade over time, which can affect its biological activity.

Future Directions

There are several future directions for the study of Sulfated pentagalloyl glucose. One direction is to investigate the potential of Sulfated pentagalloyl glucose as a therapeutic agent for the treatment of various diseases, including inflammatory diseases, neurodegenerative diseases, cardiovascular diseases, viral infections, and cancer. Another direction is to investigate the mechanisms of action of Sulfated pentagalloyl glucose and its interactions with various signaling pathways and enzymes. Further studies are also needed to optimize the synthesis and purification methods of Sulfated pentagalloyl glucose and to improve its stability and selectivity.

Synthesis Methods

Sulfated pentagalloyl glucose can be synthesized by the sulfation of pentagalloyl glucose using sulfur trioxide-pyridine complex as a sulfating agent. The reaction takes place under mild conditions and produces a high yield of Sulfated pentagalloyl glucose. The purity of the synthesized Sulfated pentagalloyl glucose can be improved by using column chromatography.

Scientific Research Applications

Sulfated pentagalloyl glucose has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Sulfated pentagalloyl glucose has also been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative diseases, cardiovascular diseases, and cancer. Sulfated pentagalloyl glucose has been shown to possess antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV, influenza, and herpes. Sulfated pentagalloyl glucose has also been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.

properties

CAS RN

179465-88-4

Product Name

Sulfated pentagalloyl glucose

Molecular Formula

C41H17Na15O71S15

Molecular Weight

2471.4 g/mol

IUPAC Name

pentadecasodium;[2,3-disulfonatooxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfonatooxybenzoyl)oxy]oxan-2-yl]methoxycarbonyl]phenyl] sulfate

InChI

InChI=1S/C41H32O71S15.15Na/c42-36(12-1-17(98-113(47,48)49)28(108-123(77,78)79)18(2-12)99-114(50,51)52)92-11-27-33(94-37(43)13-3-19(100-115(53,54)55)29(109-124(80,81)82)20(4-13)101-116(56,57)58)34(95-38(44)14-5-21(102-117(59,60)61)30(110-125(83,84)85)22(6-14)103-118(62,63)64)35(96-39(45)15-7-23(104-119(65,66)67)31(111-126(86,87)88)24(8-15)105-120(68,69)70)41(93-27)97-40(46)16-9-25(106-121(71,72)73)32(112-127(89,90)91)26(10-16)107-122(74,75)76;;;;;;;;;;;;;;;/h1-10,27,33-35,41H,11H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91);;;;;;;;;;;;;;;/q;15*+1/p-15/t27-,33-,34+,35-,41+;;;;;;;;;;;;;;;/m1.............../s1

InChI Key

LBWYLPIZCCOUQX-MWKYKVQMSA-A

Isomeric SMILES

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

SMILES

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

synonyms

pentakis(3,4,5-trihydroxybenzoate)-beta-D-glucopyranose hydrogen sulfate, sodium salt
Y-ART 3
Y-ART-3

Origin of Product

United States

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